molecular formula C15H17NO4S B2399672 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide CAS No. 713506-32-2

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide

Cat. No.: B2399672
CAS No.: 713506-32-2
M. Wt: 307.36
InChI Key: ZQVWHHXUXHAJIH-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-methoxyaniline. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .

Biological Activity

2-Methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O3_{3}S
  • Molecular Weight : 305.37 g/mol

The compound features methoxy groups that enhance lipophilicity and possibly improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and cyclooxygenase (COX) enzymes, which are crucial in various physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit COX-2, a target for anti-inflammatory drugs, which could lead to reduced inflammation and pain.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are typically in the range of 1–32 µg/mL, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

Anticancer Activity

The compound has shown promising anticancer effects in various cell lines. For instance, studies on MCF-7 breast cancer cells revealed an IC50_{50} value below 10 µg/mL, suggesting strong cytotoxicity. The mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis.

Cell Line IC50_{50} (µg/mL)
MCF-7<10
A549<20
HeLa<15

Case Studies

  • COX-2 Inhibition Study : A comparative study demonstrated that this compound exhibits COX-2 inhibitory activity comparable to celecoxib, with IC50_{50} values significantly lower than traditional NSAIDs.
  • Antioxidant Properties : Investigations into the antioxidant capacity revealed that the compound effectively scavenges free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Properties

IUPAC Name

2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-4-9-14(20-3)15(10-11)21(17,18)16-12-5-7-13(19-2)8-6-12/h4-10,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVWHHXUXHAJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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